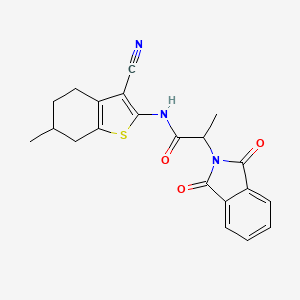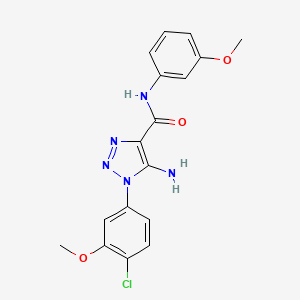![molecular formula C17H30ClNO4 B5084016 1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)
1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride, commonly known as BIS-TEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. BIS-TEA is a non-selective beta-adrenergic antagonist that has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
BIS-TEA works by binding to beta-adrenergic receptors and blocking the activity of the sympathetic nervous system. This leads to a decrease in heart rate, blood pressure, and bronchial dilation. BIS-TEA has also been shown to inhibit the release of insulin from pancreatic beta cells, which can have implications for the treatment of diabetes.
Biochemical and Physiological Effects:
BIS-TEA has a wide range of biochemical and physiological effects. In addition to its effects on beta-adrenergic receptors, BIS-TEA has been shown to inhibit the activity of phosphodiesterase enzymes, which can lead to an increase in intracellular cyclic AMP levels. BIS-TEA has also been shown to inhibit the activity of calcium channels, which can lead to a decrease in intracellular calcium levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BIS-TEA in lab experiments is its non-selective nature. This allows researchers to study the effects of beta-adrenergic receptors without having to use multiple compounds. However, the non-selective nature of BIS-TEA can also be a limitation, as it can lead to off-target effects and make it difficult to determine the specific role of individual beta-adrenergic receptor subtypes.
Orientations Futures
There are several future directions for research on BIS-TEA. One area of interest is the development of more selective beta-adrenergic antagonists that can target specific receptor subtypes. Another area of interest is the potential use of BIS-TEA in the treatment of diabetes, as its ability to inhibit insulin release could be beneficial in certain cases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BIS-TEA and its potential applications in drug discovery and development.
Conclusion:
In conclusion, BIS-TEA is a non-selective beta-adrenergic antagonist that has gained significant attention in the scientific research community. Its wide range of biochemical and physiological effects make it a useful tool for studying the role of beta-adrenergic receptors in various physiological processes. While there are advantages and limitations to using BIS-TEA in lab experiments, there are several future directions for research on this compound that could lead to new discoveries in the field of drug discovery and development.
Méthodes De Synthèse
The synthesis of BIS-TEA involves the reaction of 2-tert-butylphenol with epichlorohydrin to form 3-(2-tert-butylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with diethanolamine to form 1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol. The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt of BIS-TEA.
Applications De Recherche Scientifique
BIS-TEA has been used in a variety of scientific research studies. One of the most common applications of BIS-TEA is in the study of beta-adrenergic receptors. BIS-TEA is a non-selective beta-adrenergic antagonist, which means that it can block the activity of both beta-1 and beta-2 receptors. This property makes it a useful tool for studying the role of beta-adrenergic receptors in various physiological processes, such as cardiac function, smooth muscle contraction, and glucose metabolism.
Propriétés
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4.ClH/c1-17(2,3)15-6-4-5-7-16(15)22-13-14(21)12-18(8-10-19)9-11-20;/h4-7,14,19-21H,8-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOLHIVLQLBXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)
![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)

![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)


